5-Fluoro-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S and a molecular weight of 239.61 g/mol . It is commonly used in various research fields, particularly in proteomics . This compound is known for its reactivity and is often utilized in the synthesis of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 5-fluorobenzenesulfonyl chloride. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitrobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other nucleophiles.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Reduction: Reagents like hydrogen gas in the presence of a catalyst or metal hydrides are used.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.
Reduction Reactions: The major product is 5-fluoro-2-aminobenzene-1-sulfonyl chloride.
Scientific Research Applications
5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: Utilized in proteomics research for labeling and modifying proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The nitro group can also undergo reduction, altering the compound’s reactivity and leading to different chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the fluorine atom.
4-Nitrobenzenesulfonyl chloride: Similar but with the nitro group in the para position.
Uniqueness
5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. The fluorine atom can also affect the electronic properties of the aromatic ring, making it distinct from other nitrobenzenesulfonyl chlorides .
Properties
IUPAC Name |
5-fluoro-2-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(8)1-2-5(6)9(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKFOTRKZGCLFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82711-97-5 | |
Record name | 5-fluoro-2-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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